molecular formula C16H15Cl2NO B4640952 N-(2,4-dichlorobenzyl)-3-phenylpropanamide

N-(2,4-dichlorobenzyl)-3-phenylpropanamide

Cat. No. B4640952
M. Wt: 308.2 g/mol
InChI Key: GDWAWJYZYCLGJJ-UHFFFAOYSA-N
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Description

"N-(2,4-dichlorobenzyl)-3-phenylpropanamide" is a chemical compound with potential interest in various scientific fields. Due to the scarcity of direct studies on this exact compound, insights will be drawn from research on structurally related compounds to understand its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of structurally related compounds involves detailed procedures that include the use of specific reagents, conditions, and techniques to achieve desired products. For example, the synthesis of complex organic molecules often involves multi-step reactions, starting from simple precursors, and utilizes techniques such as nucleophilic substitution and amide bond formation (Demir et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as N-phenylpropanamide derivatives, involves techniques like X-ray diffraction, NMR (Nuclear Magnetic Resonance), and computational methods. These analyses reveal the geometric configuration, bond lengths, angles, and the overall three-dimensional arrangement of atoms within a molecule. Studies often compare experimental data with theoretical models to validate structural predictions (Gowda et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving related compounds can exhibit selectivity towards certain functional groups, leading to a variety of products. Reactivity studies provide insight into the chemical behavior under different conditions, highlighting the stability, reactivity, and potential applications of the compound. For instance, chemoselective reactions and synthesis of chiral molecules from related amides demonstrate the compounds' versatility in organic synthesis (Hajji et al., 2002).

Physical Properties Analysis

The physical properties of similar compounds, such as melting points, solubility, and crystalline structure, are crucial for their characterization and application. These properties are determined through experimental measurements and can be influenced by molecular structure and intermolecular interactions. The crystalline structure, for example, affects the material's solubility and stability, which are essential for its practical applications (Omondi et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and the ability to undergo specific chemical transformations, are fundamental for understanding the compound's applications. Studies on related compounds explore these aspects through experimental and theoretical approaches, shedding light on mechanisms and potential uses in various domains (Palanki et al., 2000).

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO/c17-14-8-7-13(15(18)10-14)11-19-16(20)9-6-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWAWJYZYCLGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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